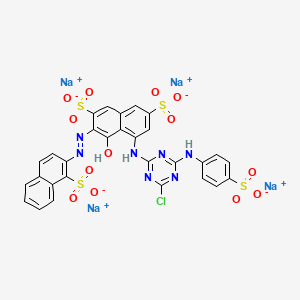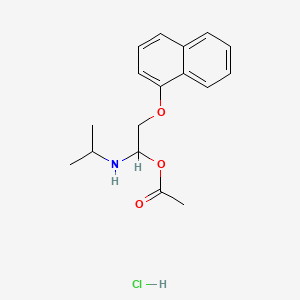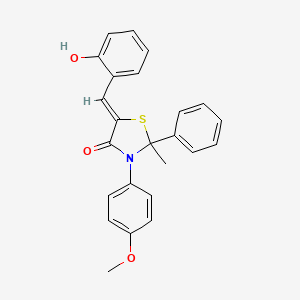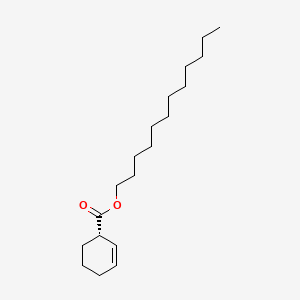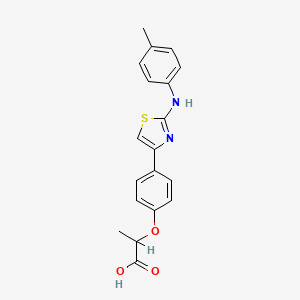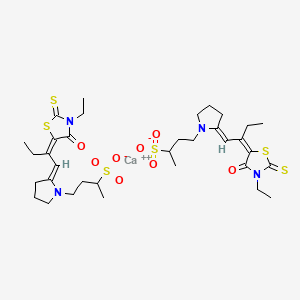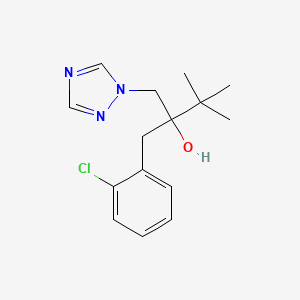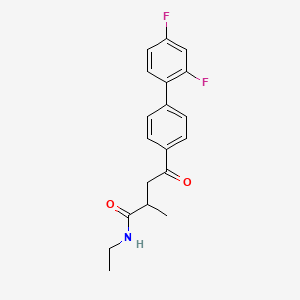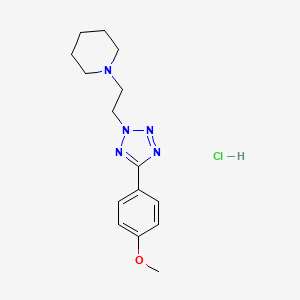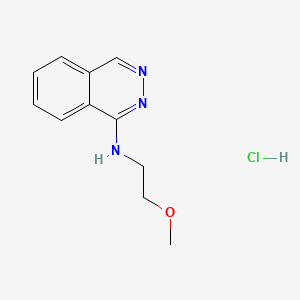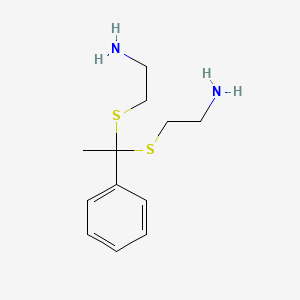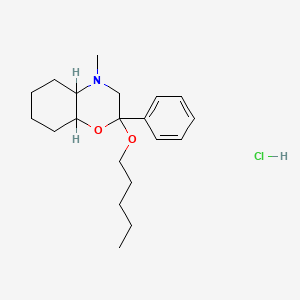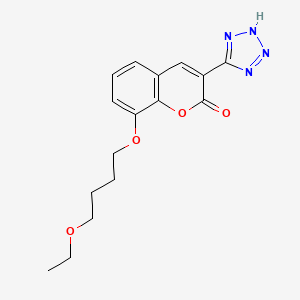
2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a coumarin core, a tetrazole ring, and an oxaheptyloxy side chain, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The oxaheptyloxy side chain may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of coumarin-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ether derivatives.
科学的研究の応用
Chemistry: As a fluorescent probe or a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Industry: As an additive in materials science or as a component in specialty chemicals.
作用機序
The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.
Uniqueness
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other coumarin or tetrazole derivatives.
特性
CAS番号 |
80916-87-6 |
|---|---|
分子式 |
C16H18N4O4 |
分子量 |
330.34 g/mol |
IUPAC名 |
8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20) |
InChIキー |
BLWURIRWYIJULF-UHFFFAOYSA-N |
正規SMILES |
CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


